molecular formula C3H3F3O3 B057196 (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid CAS No. 121250-04-2

(2R)-3,3,3-trifluoro-2-hydroxypropanoic acid

Cat. No.: B057196
CAS No.: 121250-04-2
M. Wt: 144.05 g/mol
InChI Key: BVKGUTLIPHZYCX-PVQJCKRUSA-N
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Description

(2R)-3,3,3-trifluoro-2-hydroxypropanoic acid is an organic compound characterized by the presence of three fluorine atoms attached to the terminal carbon of a propanoic acid backbone, with a hydroxyl group attached to the second carbon. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group and the hydroxyl group, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid can be achieved through several methods. One common approach involves the reaction of trifluoroacetaldehyde with a suitable nucleophile, such as a cyanide ion, followed by hydrolysis to yield the desired product. Another method includes the use of trifluoroacetic acid derivatives in a nucleophilic addition reaction with an appropriate hydroxyl-containing compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts and optimized reaction parameters, such as temperature and pressure, ensures high yield and purity of the product. The specific details of these industrial processes are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(2R)-3,3,3-trifluoro-2-hydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of trifluoromethyl ketones.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include trifluoromethyl ketones, alcohols, aldehydes, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(2R)-3,3,3-trifluoro-2-hydroxypropanoic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.

    Medicine: It is explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism by which (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid exerts its effects is primarily through its interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in enzymes and receptors. The hydroxyl group can form hydrogen bonds, further stabilizing these interactions. These properties make the compound a valuable tool in drug design and biochemical research.

Comparison with Similar Compounds

Similar Compounds

    Trifluoroacetic acid: Similar in structure but lacks the hydroxyl group.

    2,2,2-trifluoroethanol: Contains a trifluoromethyl group and a hydroxyl group but lacks the carboxylic acid functionality.

    3,3,3-trifluoro-2-hydroxypropionic acid: An isomer with a different arrangement of functional groups.

Uniqueness

(2R)-3,3,3-trifluoro-2-hydroxypropanoic acid is unique due to the combination of its trifluoromethyl group and hydroxyl group on a propanoic acid backbone. This unique structure imparts distinct chemical and physical properties, making it a versatile compound in various applications.

Properties

IUPAC Name

(2R)-3,3,3-trifluoro-2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F3O3/c4-3(5,6)1(7)2(8)9/h1,7H,(H,8,9)/t1-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKGUTLIPHZYCX-PVQJCKRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H](C(=O)O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121250-04-2
Record name (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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